1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one
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Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Biological Activity
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C15H20N2O, with a molecular weight of approximately 244.33 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds related to this structure exhibit various biological activities, including:
- Antinociceptive Effects : Some derivatives have shown promise as analgesics by acting on nociceptive pathways.
- Antiproliferative Activity : Studies have indicated that certain pyrrole derivatives can inhibit the proliferation of cancer cells.
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : This activity is crucial for managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels.
Antinociceptive Activity
A study highlighted the potential of hexahydropyrrolo derivatives as non-peptide NOP receptor agonists. These compounds demonstrated dose-dependent inhibitory effects against mechanical allodynia in neuropathic pain models, suggesting their utility in pain management .
Antiproliferative Effects
In vitro studies have evaluated the antiproliferative activity of pyrrole derivatives on various cell lines. For instance, one study reported that specific pyrrole hydrazones exhibited significant cytotoxic effects on melanoma cells with an IC50 value of 44.63 µM, indicating their potential use as anticancer agents . The mechanism involved apoptosis induction and cell cycle arrest.
Comparative Analysis of Biological Activities
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Bicyclic structure | Antinociceptive, antiproliferative | Potential DPP-IV inhibitor |
5-Methyl-hexahydropyrrolo[3,4-b]pyrrole | Lacks cyclopentyl group | DPP-IV inhibition | No cyclopentane moiety |
Octahydro-pyrrolo[3,4-b]pyrrole | Saturated bicyclic system | Neuroprotective effects | More saturated than target compound |
The biological activities of this compound are attributed to its interaction with various receptors and enzymes:
- NOP Receptor Agonism : This compound may modulate pain pathways through the nociceptin/orphanin FQ peptide (NOP) receptor.
- Cell Cycle Modulation : Induction of apoptosis and cell cycle arrest in cancer cells suggests that it may interfere with cellular proliferation mechanisms.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrrole derivatives and assessed their biological activities, revealing that structural modifications significantly influence their pharmacological profiles .
- Safety and Efficacy : Research on pyrrole hydrazones indicated low cytotoxicity in non-tumor cells while maintaining potent antiproliferative effects against tumor cells .
Properties
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-3-4-11(14)13-6-5-9-7-12-8-10(9)13/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJIQVXUJPJTF-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N1CC[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.